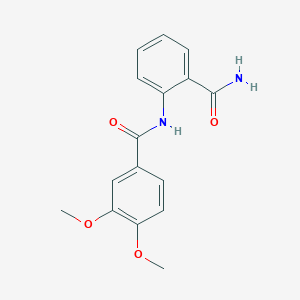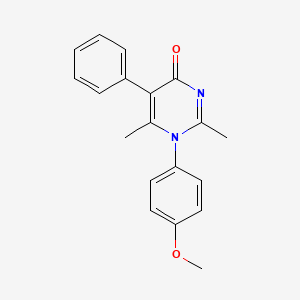
N-(2-carbamoylphenyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-carbamoylphenyl)-3,4-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a dimethoxybenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-carbamoylphenyl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-carbamoylphenyl)-3,4-dimethoxybenzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the dimethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenols.
Applications De Recherche Scientifique
Chemistry: N-(2-carbamoylphenyl)-3,4-dimethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of inhibitors for specific enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic properties. It is investigated for its role in the development of drugs targeting specific diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-carbamoylphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- N-(2-carbamoylphenyl)-4-methoxybenzamide
- N-(2-carbamoylphenyl)-3-methoxybenzamide
- N-(2-carbamoylphenyl)-3,4-dihydroxybenzamide
Comparison: N-(2-carbamoylphenyl)-3,4-dimethoxybenzamide is unique due to the presence of two methoxy groups on the benzamide ring. This structural feature can influence its reactivity and interactions with other molecules. Compared to similar compounds with fewer or different substituents, it may exhibit distinct chemical and biological properties, making it a valuable compound for specific applications.
Propriétés
IUPAC Name |
N-(2-carbamoylphenyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-8-7-10(9-14(13)22-2)16(20)18-12-6-4-3-5-11(12)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSOLXKEFBSDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5799783.png)


![N-((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE](/img/structure/B5799818.png)





![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5799856.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-(2,4-DICHLOROPHENOXY)BUTANOATE](/img/structure/B5799863.png)
![N-cycloheptyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5799865.png)
